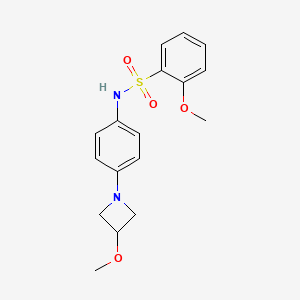

2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-22-15-11-19(12-15)14-9-7-13(8-10-14)18-24(20,21)17-6-4-3-5-16(17)23-2/h3-10,15,18H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLPPFGJVLSDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the azetidine ring to the benzene ring: This step often involves nucleophilic substitution reactions where the azetidine ring is introduced to a benzene derivative.

Introduction of the sulfonamide group: This is usually done through sulfonation reactions, where a sulfonyl chloride reacts with an amine group on the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The methoxy and azetidine groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both methoxy and azetidine groups can enhance its reactivity and binding interactions, making it a valuable compound for various applications.

Biological Activity

2-Methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a sulfonamide group attached to a methoxy-substituted azetidine ring. The structural characteristics contribute to its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.42 g/mol |

| CAS Number | 2034423-49-7 |

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide compounds, it was found that certain derivatives displayed potent activity against bacteria such as Escherichia coli and Staphylococcus aureus. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MIC) in the range of 6.63 mg/mL against these pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamides has been well-documented. A specific study demonstrated that related compounds inhibited carrageenan-induced rat paw edema by over 90% at certain dosages, suggesting a strong anti-inflammatory effect . This mechanism is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. Similar compounds have been shown to inhibit lipoxygenase enzymes, which play a crucial role in the biosynthesis of inflammatory mediators .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various benzenesulfonamides were tested for their antimicrobial efficacy. The study highlighted that compounds with similar structural motifs to this compound exhibited MIC values comparable to established antibiotics, indicating their potential as effective antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives. The results showed that certain compounds significantly reduced inflammation markers in vitro and in vivo, supporting their use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, including azetidine ring formation, methoxy group attachment, and sulfonylation. Key steps include nucleophilic substitution (for methoxy groups) and sulfonamide coupling under anhydrous conditions. Purity validation employs HPLC (>95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks at δ 2.5–3.5 ppm). Reaction yields can be optimized using triethylamine as a base in dichloromethane .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H/C NMR identifies methoxy ( ppm) and azetidine protons ( ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 378.44 g/mol for CHNOS).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- IR : Confirms sulfonamide S=O stretches (~1350–1150 cm) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination).

- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition. Include positive controls (e.g., acetazolamide) and triplicate replicates .

Advanced Research Questions

Q. How do structural features (methoxy, azetidine, sulfonamide) influence its biological activity and selectivity?

- Methodological Answer :

- Methoxy Groups : Enhance solubility (logP reduction by ~0.5 units) and modulate target binding via H-bonding. Compare activity of des-methoxy analogs .

- Azetidine Ring : Conformational rigidity may improve target specificity. Use molecular docking (AutoDock Vina) to compare binding poses with pyrrolidine analogs.

- Sulfonamide : Critical for enzyme inhibition (e.g., carbonic anhydrase). Replace with carboxamide to assess functional group necessity .

Q. How can computational methods predict tautomeric stability and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to assess reactivity.

- Tautomerism Studies : Compare enol-imine vs. keto-amine forms using Gibbs free energy (ΔG) in solvent models (e.g., PCM). Evidence shows keto-amine is thermodynamically unfavorable in polar solvents .

Q. How to resolve contradictions in enzyme inhibition data across studies?

- Methodological Answer :

- Assay Standardization : Control pH (e.g., 7.4 for physiological conditions) and ionic strength.

- Kinetic Analysis : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition.

- Structural Analog Comparison : Test derivatives lacking the 3-methoxyazetidine group to isolate functional contributions .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Salt Formation : Prepare sodium salts of the sulfonamide to enhance aqueous solubility.

- Prodrug Design : Introduce ester groups at methoxy positions for hydrolytic activation in vivo.

- Nanoparticle Formulation : Use PLGA encapsulation to improve half-life in pharmacokinetic studies (e.g., rat models) .

Q. How to design experiments to study enzyme binding kinetics and thermodynamics?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target enzyme (e.g., carbonic anhydrase IX) to measure K (10–100 nM range expected).

- Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding.

- Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., hydrogen bonds with Thr in carbonic anhydrase) over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.